molecular formula C9H9NO2 B1312899 4-Methoxyisoindolin-1-one CAS No. 366453-22-7

4-Methoxyisoindolin-1-one

Cat. No. B1312899
M. Wt: 163.17 g/mol
InChI Key: ONNGVKRXGAJQKC-UHFFFAOYSA-N
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Description

4-Methoxyisoindolin-1-one is a chemical compound with the linear formula C9H9NO2 . It has a molecular weight of 163.18 and is used in diverse scientific research. Its applications range from drug development to material synthesis, making it a versatile tool for advancing knowledge and innovation.


Synthesis Analysis

The synthesis of 4-Methoxyisoindolin-1-one and its derivatives has been a subject of interest in recent years . A common method involves Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process is efficient and suitable for all MCRs under acidic conditions .


Molecular Structure Analysis

The molecular structure of 4-Methoxyisoindolin-1-one is represented by the InChI code 1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11) . This indicates that the molecule consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

4-Methoxyisoindolin-1-one is a solid at room temperature . It is typically stored in a dry, sealed container .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • Isoindoline-1,3-dione heterocycles have gained significant attention for their potential use in pharmaceutical synthesis .
    • These compounds have shown potential as therapeutic agents, and understanding their structure-activity relationships and biological properties is crucial .
    • The development of these heterocycles involves various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative .
  • Herbicides

    • Isoindoline-1,3-dione heterocycles are also used in the synthesis of herbicides .
  • Colorants and Dyes

    • These compounds are used in the production of colorants and dyes .
  • Polymer Additives

    • Isoindoline-1,3-dione heterocycles are used as additives in polymers .
  • Organic Synthesis

    • These compounds are used in organic synthesis .
    • Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .
  • Photochromic Materials

    • Isoindoline-1,3-dione heterocycles are used in the production of photochromic materials .
  • Ultrasonic-assisted Synthesis

    • Ultrasonic-assisted synthesis is a method used to prepare isoindolin-1-one derivatives .
    • This practical synthesis is featured by group tolerance, high efficiency, and yields .
    • The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Multicomponent Reactions (MCRs)

    • Isoindolin-1-one derivatives can be synthesized via multicomponent reactions .
    • This versatile synthetic approach represents a powerful and efficient route for the discovery of pharmacologically active molecular probes .
  • Designing New Molecules

    • Designing new molecules using isoindoline-1,3-dione has received considerable attention due to their use in a wide range of applications .
    • The aim of this research is to give a broad picture of recent scientific research on the synthesis of isoindolines-1,3-diones molecules .
  • Ultrasonic-assisted Synthesis

    • Ultrasonic-assisted synthesis is a method used to prepare isoindolin-1-one derivatives .
    • This practical synthesis is featured by group tolerance, high efficiency, and yields .
    • The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Multicomponent Reactions (MCRs)

    • Isoindolin-1-one derivatives can be synthesized via multicomponent reactions .
    • This versatile synthetic approach represents a powerful and efficient route for the discovery of pharmacologically active molecular probes .
  • Designing New Molecules

    • Designing new molecules using isoindoline-1,3-dione has received considerable attention due to their use in a wide range of applications .
    • The aim of this research is to give a broad picture of recent scientific research on the synthesis of isoindolines-1,3-diones molecules .

Safety And Hazards

The safety information for 4-Methoxyisoindolin-1-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

The future directions for research on 4-Methoxyisoindolin-1-one could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. For instance, the isoindolinone scaffold is found in a large variety of naturally occurring and synthetic, biologically and pharmaceutically active compounds . Therefore, the development of new synthetic methodologies for isoindolinones could lead to the discovery of new pharmacologically active compounds .

properties

IUPAC Name

4-methoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-8-4-2-3-6-7(8)5-10-9(6)11/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNGVKRXGAJQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470360
Record name 4-Methoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyisoindolin-1-one

CAS RN

366453-22-7
Record name 2,3-Dihydro-4-methoxy-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=366453-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyisoindolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Smith, GA El-Hiti, AS Hegazy - Chemical communications, 2010 - pubs.rsc.org
Lithiation of various N′-benzyl-N,N-dimethylureas with t-BuLi (3.3 mole equivalents) in anhydrous THF at 0 C followed by reactions with various electrophiles afforded the …
Number of citations: 49 pubs.rsc.org
J Han, N Wang, ZB Huang, Y Zhao… - The Journal of Organic …, 2017 - ACS Publications
An efficient synthesis of isoindolin-1-ones from oxalyl amide-protected benzylamines, through ruthenium-catalyzed intramolecular C(sp 2 )-H carbonylation, has been developed. …
Number of citations: 45 pubs.acs.org
AS Hegazy - 2009 - search.proquest.com
CHAPTER ONE Chapter one describes the practical consideration of lithiation reactions and preparation of organolithium reagents. It also provides reviews of directed lithiation of …
Number of citations: 2 search.proquest.com

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